1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one

Descripción general

Descripción

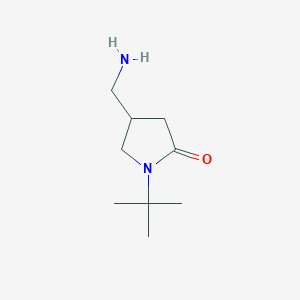

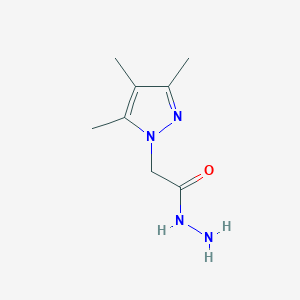

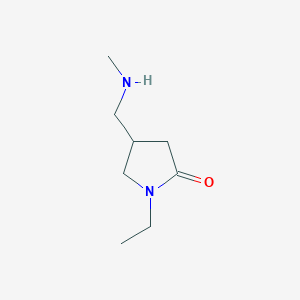

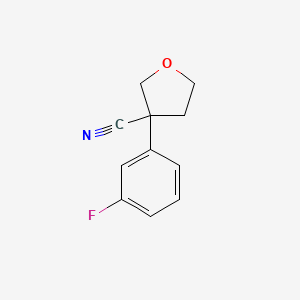

“1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one” is a chemical compound with the empirical formula C8H16N2O . It is a heterocyclic compound, specifically a pyrrolidinone, which is a class of compounds containing a pyrrolidine (a five-membered ring with four carbon atoms and one nitrogen atom) substituted with a ketone functional group .

Molecular Structure Analysis

The molecular structure of “1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one” includes a pyrrolidine ring substituted with an ethyl group, a methylamino group, and a ketone functional group . The molecular weight of the compound is 156.23 .Physical And Chemical Properties Analysis

“1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one” is a solid compound . Its InChI string is “1S/C8H16N2O/c1-3-10-6-7 (5-9-2)4-8 (10)11/h7,9H,3-6H2,1-2H3” and its InChI key is "ULMIVQRUJOTETO-UHFFFAOYSA-N" .Aplicaciones Científicas De Investigación

Neuroprotection and Anti-neuroinflammatory Agents

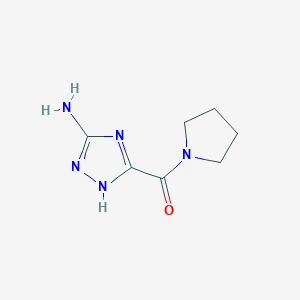

- Summary of the Application : The compound is used in the synthesis of novel triazole-pyrimidine hybrids, which have potential applications as neuroprotective and anti-neuroinflammatory agents .

- Methods of Application or Experimental Procedures : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six of the compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Antimicrobial Activity

- Summary of the Application : Pyrrolidin-2-one derivatives have been found to exhibit antimicrobial activity .

- Methods of Application or Experimental Procedures : The antimicrobial activity of these compounds is typically evaluated using standard microbiological techniques, such as disk diffusion assays and minimum inhibitory concentration (MIC) tests .

- Results or Outcomes : Pyrrolidin-2-one derivatives have shown promising results against a variety of bacterial and fungal pathogens .

Anticancer Activity

- Summary of the Application : Certain pyrrolidin-2-one derivatives have demonstrated anticancer activity .

- Methods of Application or Experimental Procedures : The anticancer activity of these compounds is typically evaluated using cell viability assays, apoptosis assays, and other molecular biology techniques .

- Results or Outcomes : Some pyrrolidin-2-one derivatives have shown significant cytotoxicity against various cancer cell lines .

Antidepressant Activity

- Summary of the Application : Certain pyrrolidin-2-one derivatives have demonstrated antidepressant activity .

- Methods of Application or Experimental Procedures : The antidepressant activity of these compounds is typically evaluated using behavioral assays in animal models, such as the forced swim test and the tail suspension test .

- Results or Outcomes : Some pyrrolidin-2-one derivatives have shown significant antidepressant effects in these tests .

Anti-HCV Activity

- Summary of the Application : Certain pyrrolidin-2-one derivatives have demonstrated activity against the hepatitis C virus (HCV) .

- Methods of Application or Experimental Procedures : The anti-HCV activity of these compounds is typically evaluated using cell culture-based assays .

- Results or Outcomes : Some pyrrolidin-2-one derivatives have shown significant inhibitory effects on HCV replication .

Safety And Hazards

Propiedades

IUPAC Name |

1-ethyl-4-(methylaminomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-3-10-6-7(5-9-2)4-8(10)11/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMIVQRUJOTETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672373 | |

| Record name | 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one | |

CAS RN |

959237-10-6 | |

| Record name | 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1520541.png)